molecular formula C18H16N2O2S B2999385 (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide CAS No. 941871-46-1

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide

Cat. No. B2999385
CAS RN: 941871-46-1
M. Wt: 324.4
InChI Key: MIVRAZKIRVHFFS-HNENSFHCSA-N
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Description

Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been studied for their potential biological activities . They are characterized by a benzo[d]thiazole core, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). The specific compound you mentioned also appears to have an allyl group (a carbon chain attached to the molecule via a double bond), a phenoxy group (a phenyl ring connected to the molecule through an oxygen atom), and an acetamide group (consisting of a carbonyl group (C=O) and an amine (NH2)) .


Synthesis Analysis

While the specific synthesis pathway for “(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide” isn’t available, similar compounds have been synthesized through various methods. For instance, 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of similar compounds suggests that they are likely to be planar due to the conjugated system of alternating single and double bonds, which allows for resonance. This planarity and the presence of multiple aromatic rings may allow for strong intermolecular π-π interactions .


Chemical Reactions Analysis

The chemical reactivity of such compounds would likely be influenced by the electron-rich aromatic rings and the various functional groups present. For example, the allyl group might undergo reactions typical of alkenes, such as addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the nature and arrangement of its functional groups .

Scientific Research Applications

Medicinal Chemistry

This compound is part of the phenoxy acetamide family, which has been extensively studied in medicinal chemistry . The chemical diversity of phenoxy acetamide and its derivatives (Chalcone, Indole, and Quinoline) have been explored for their pharmacologically interesting properties .

Antioxidant Activity

Some derivatives of phenoxy acetamide have shown significant antioxidant activity . For example, compounds like (E)-2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene) acetamide have demonstrated great antioxidant activity compared with reference drugs .

Synthesis of Bioactive Natural Products

Phenoxy acetamide derivatives have high potential as building blocks for the synthesis of bioactive natural products . Many innovative synthetic methods have been developed for the preparation of complex m-aryloxy phenols with functional groups .

Production of Conducting Polymers

Phenoxy acetamide derivatives are also used in the synthesis of conducting polymers . These polymers have a wide range of applications, including in the electronics industry .

Plastics, Adhesives, and Coatings Industry

m-Aryloxy phenols, a class of compounds related to phenoxy acetamides, are commonly used in the production of plastics, adhesives, and coatings . They improve these materials’ thermal stability and flame resistance .

Potential Biological Activities

m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Antitubercular Activity

Indole derivatives, which can be synthesized from phenoxy acetamides, have been investigated for their in vitro antitubercular activity .

Flame Retardants

m-Aryloxy phenols are also used as flame retardants . They are effective in reducing the flammability of various materials .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety measures should be taken when handling it to avoid potential health risks .

Future Directions

Future research could focus on further exploring the biological activity of this and similar compounds, potentially leading to the development of new therapeutic agents. Additionally, studies could aim to optimize the synthesis of these compounds and investigate their reactivity and physical properties in more detail .

Mechanism of Action

Target of Action

The primary targets of 2-phenoxy-N-(3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide are currently unknown. This compound belongs to the benzothiazoles class , which are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels

Mode of Action

Benzothiazoles are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification . The presence of the allyl group and the phenoxy group in the molecule may influence its binding affinity and selectivity towards its targets.

Biochemical Pathways

Benzothiazoles are known to be involved in a variety of biological processes, including cell signaling, metabolism, and gene expression .

Pharmacokinetics

Benzothiazoles are generally known for their good absorption and distribution profiles due to their lipophilic nature . The presence of the phenoxy group might enhance its solubility, potentially improving its bioavailability. The metabolism and excretion patterns of this compound would need to be investigated in further studies.

Result of Action

The molecular and cellular effects of this compound are currently unknown and would depend on its specific targets and mode of action. Given the diverse biological activities associated with benzothiazoles , this compound could potentially have a wide range of effects.

properties

IUPAC Name

2-phenoxy-N-(3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-2-12-20-15-10-6-7-11-16(15)23-18(20)19-17(21)13-22-14-8-4-3-5-9-14/h2-11H,1,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVRAZKIRVHFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2SC1=NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide

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